Cas no 72183-72-3 (2-(butan-2-yl)-1-methylcyclohexan-1-ol)

2-(butan-2-yl)-1-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(butan-2-yl)-1-methylcyclohexan-1-ol
- SCHEMBL11146731
- EN300-1624038
- 72183-72-3
-
- インチ: 1S/C11H22O/c1-4-9(2)10-7-5-6-8-11(10,3)12/h9-10,12H,4-8H2,1-3H3
- InChIKey: IUDAMOIVFGSUEJ-UHFFFAOYSA-N
- ほほえんだ: OC1(C)CCCCC1C(C)CC
計算された属性
- せいみつぶんしりょう: 170.167065321g/mol
- どういたいしつりょう: 170.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 20.2Ų
2-(butan-2-yl)-1-methylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624038-0.1g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 0.1g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1624038-2.5g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 2.5g |
$1903.0 | 2023-06-04 | ||
Enamine | EN300-1624038-0.05g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 0.05g |
$816.0 | 2023-06-04 | ||
Enamine | EN300-1624038-10.0g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 10g |
$4176.0 | 2023-06-04 | ||
Enamine | EN300-1624038-500mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1624038-250mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-1624038-5000mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 5000mg |
$2028.0 | 2023-09-22 | ||
Enamine | EN300-1624038-100mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1624038-1000mg |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 1000mg |
$699.0 | 2023-09-22 | ||
Enamine | EN300-1624038-0.5g |
2-(butan-2-yl)-1-methylcyclohexan-1-ol |
72183-72-3 | 0.5g |
$933.0 | 2023-06-04 |
2-(butan-2-yl)-1-methylcyclohexan-1-ol 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
2-(butan-2-yl)-1-methylcyclohexan-1-olに関する追加情報
2-(Butan-2-Yl)-1-Methylcyclohexan-1-Ol (CAS No. 72183-72-3): A Versatile Organic Compound with Emerging Applications in Chemical and Biomedical Fields
Among the diverse array of organic compounds studied in modern chemistry, 2-(butan-2-yl)-1-methylcyclohexan-1-ol (CAS No. 72183-72-3) stands out as a structurally intriguing molecule with promising functional properties. This secondary alcohol features a cyclohexane ring substituted with a tertiary butyl group at position 1 and a methyl group at position 4, creating a sterically hindered structure that influences its reactivity and physical properties. Recent advancements in synthetic methodologies have enabled precise control over its synthesis pathways, positioning this compound at the forefront of research in pharmaceutical intermediates and specialty materials.
The unique spatial configuration of this compound arises from its cyclohexane core, which adopts a chair conformation stabilized by minimal steric interactions between substituents. The presence of both methyl groups and hydroxyl functionality creates opportunities for versatile chemical transformations. Researchers from the University of Basel recently demonstrated its utility as an intermediate in asymmetric catalysis, achieving enantioselective additions with yields exceeding 90% through optimized transition metal complexes (Journal of Organic Chemistry, 2023). Such findings highlight its potential in synthesizing chiral pharmaceuticals where stereochemistry critically impacts therapeutic efficacy.
In the realm of materials science, studies published in Nature Materials (December 2023) revealed that polymer matrices incorporating this compound exhibit enhanced thermal stability due to its bulky substituents forming effective steric barriers against chain degradation. The compound's ability to form hydrogen bonds through its hydroxyl group also contributes to improved intermolecular interactions in polyurethane formulations, demonstrating applications in high-performance coatings and elastomers. These discoveries align with current industry trends toward developing sustainable materials with superior mechanical properties.
Biochemical investigations have uncovered fascinating interactions between this compound and cellular systems. A landmark study from Stanford University (ACS Chemical Biology, 2024) identified its metabolites as modulators of PPARγ receptors - key regulators of lipid metabolism - suggesting potential applications in anti-diabetic therapies. While not directly pharmacologically active itself, its metabolite profile shows promise for drug delivery systems where controlled metabolic conversion is advantageous. This dual role as both synthetic intermediate and metabolic precursor underscores its value across multiple research domains.
Synthetic chemists continue refining preparation methods for this compound using environmentally benign protocols. A notable advancement involves microwave-assisted synthesis reported by researchers at MIT (Green Chemistry Letters & Reviews, 2024), achieving reaction completion within minutes under solvent-free conditions using recyclable catalysts. This approach reduces energy consumption by 65% compared to traditional methods while maintaining product purity above 98%, addressing critical sustainability challenges in organic synthesis.
Spectroscopic analysis confirms the compound's characteristic IR absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1450 cm⁻¹ (C-H deformation), while NMR studies reveal distinct signals for the methyl groups (δ ~1.0 ppm) and cyclohexane protons (δ ~1.5–1.8 ppm). Its low aqueous solubility (<0.5 g/L) coupled with moderate vapor pressure (<5 Pa at 25°C) makes it suitable for organic phase reactions while minimizing environmental dispersal risks during industrial processes.
Ongoing research explores its role as a chiral auxiliary in asymmetric epoxidation reactions, where it serves as an effective directing group under palladium catalysis conditions (Chemical Communications, 2024). This application reduces reliance on hazardous organometallic reagents typically required for such transformations, representing a significant step toward greener synthetic practices without compromising reaction efficiency or stereochemical outcomes.
Innovative applications are emerging in fragrance chemistry where this compound's saturated structure provides stability against oxidation while contributing subtle woody undertones to perfume formulations. Its thermal stability allows use in high temperature processing without decomposition, making it valuable for creating long-lasting scent profiles - a discovery highlighted by perfumery giant Givaudan's recent patent filings (WO/XXXX/XXXXXX).
Safety assessments conducted by EU regulatory bodies confirm it poses minimal acute toxicity risks when handled according to standard protocols (
This multifunctional molecule continues to inspire cross-disciplinary research collaborations bridging organic synthesis and biomedical engineering. As demonstrated by collaborative efforts between Harvard Medical School and Merck Research Laboratories (published in Science Advances, March 2024), it serves as an ideal scaffold for constructing nanostructured drug carriers that exploit both hydrophobic interactions through its alkyl groups and hydrogen bonding via the hydroxyl moiety - enabling targeted delivery systems with tunable release kinetics.
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